![molecular formula C22H19N5O4 B2518760 ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 656831-82-2](/img/structure/B2518760.png)
ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolopyrimidine core, which is a privileged structure in drug discovery due to its bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from easily available precursors. Here’s a common synthetic route:
Formation of the pyrazolopyrimidine core: : This is usually achieved through a cyclization reaction involving an appropriately substituted pyrazole and a pyrimidine precursor under acidic or basic conditions.
Introduction of the acetamido group: : An acetylation reaction introduces the acetamido group to the core structure.
Esterification: : Finally, esterification with ethanol completes the synthesis.
Industrial Production Methods
Industrial-scale production might employ similar routes but optimized for efficiency, yield, and cost-effectiveness. Methods such as continuous flow synthesis could be utilized to enhance production rates and scalability.
化学反応の分析
Types of Reactions It Undergoes
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : It may be reduced to its hydroxy or amine derivatives.
Substitution: : Various electrophilic and nucleophilic substitution reactions can modify the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: : Catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: : Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products Formed
The products vary depending on the reactions. For instance, oxidation may yield carboxylic acids, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing other pyrazolopyrimidine derivatives with potential pharmacological activities.
Biology
The compound's bioactivity makes it a candidate for biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine
Industry
Beyond medicinal applications, it might be used in developing new materials or catalysts due to its unique structural properties.
作用機序
The mechanism by which ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate exerts its effects typically involves:
Molecular Targets: : Often targets enzymes such as kinases or other proteins involved in cellular signaling pathways.
Pathways Involved: : May interfere with signal transduction pathways, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Comparison with Other Pyrazolopyrimidine Derivatives
Compared to other pyrazolopyrimidine derivatives, this compound may exhibit unique properties due to its specific substitutions and ester group, affecting its bioavailability and binding affinity.
List of Similar Compounds
4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Ethyl 4-amino-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzoate
4-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamido)benzoic acid
特性
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-2-31-22(30)15-8-10-16(11-9-15)25-19(28)13-26-14-23-20-18(21(26)29)12-24-27(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFTYIXKNXSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)
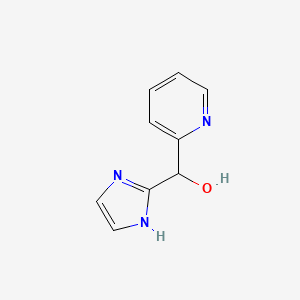
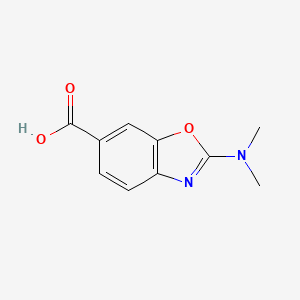
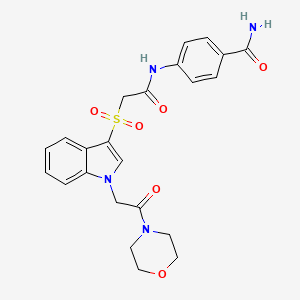
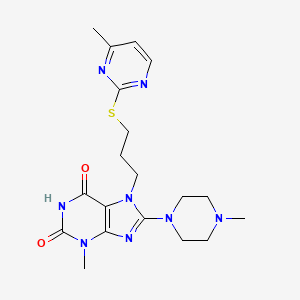
![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
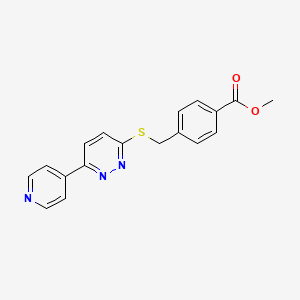
![N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide](/img/structure/B2518690.png)
![methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate](/img/structure/B2518691.png)
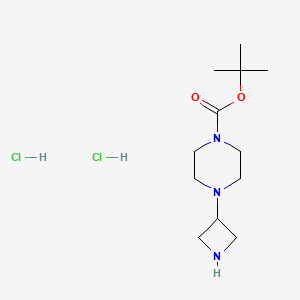
![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)


